5-Aminoisoquinoline-8-carboxylic acid;hydrochloride
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Overview
Description
5-Aminoisoquinoline-8-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H8N2O2·HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoisoquinoline-8-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline, which is a benzopyridine composed of a benzene ring fused to a pyridine ring.
Nitration: Isoquinoline undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Carboxylation: The aminoisoquinoline is then carboxylated to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Aminoisoquinoline-8-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
5-Aminoisoquinoline-8-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminoisoquinoline-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which lacks the amino and carboxylic acid groups.
5-Aminoisoquinoline: Similar compound without the carboxylic acid group.
8-Carboxyisoquinoline: Similar compound without the amino group.
Uniqueness
5-Aminoisoquinoline-8-carboxylic acid;hydrochloride is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
Properties
IUPAC Name |
5-aminoisoquinoline-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9;/h1-5H,11H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWHAANCCAOKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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